9-Ethoxychelerythrine
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Overview
Description
9-Ethoxychelerythrine: is a derivative of chelerythrine, a quaternary benzophenanthridine alkaloid. This compound is known for its fluorescence and absorption properties, making it a valuable reference substance for quality control in Chinese herbal medicines .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Ethoxychelerythrine is typically synthesized from chelerythrine through a nucleophilic substitution reaction with ethanol. The reaction involves the conversion of chelerythrine to 6-ethoxy-5,6-dihydrochelerythrine in the presence of ethanol .
Industrial Production Methods: The industrial production of this compound involves the recrystallization of chelerythrine in ethanol. This method is widely used due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 9-Ethoxychelerythrine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .
Common Reagents and Conditions:
Nucleophilic Substitution: Ethanol is commonly used as a reagent in the synthesis of this compound from chelerythrine.
Oxidation and Reduction: These reactions typically involve the use of oxidizing or reducing agents under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: The major product is 6-ethoxy-5,6-dihydrochelerythrine.
Oxidation and Reduction: The products vary depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: 9-Ethoxychelerythrine is used as a reference substance in high-performance liquid chromatography (HPLC) for the quality control of Chinese herbal medicines .
Biology: The compound’s fluorescence properties make it useful in studying the structural changes of benzophenanthridine alkaloids in different solvents .
Medicine: this compound is investigated for its potential therapeutic effects, particularly in relation to its parent compound, chelerythrine .
Industry: The compound is used in the quality control of herbal extracts, ensuring the consistency and efficacy of herbal products .
Mechanism of Action
9-Ethoxychelerythrine exerts its effects through interactions with various molecular targets. The compound’s fluorescence properties are attributed to its structural changes in different solvents. These changes involve the conversion of this compound to other derivatives, such as 6-methoxy-5,6-dihydrochelerythrine, under specific conditions .
Comparison with Similar Compounds
Chelerythrine: The parent compound of 9-ethoxychelerythrine, known for its antibacterial and apoptotic properties.
Nitidine: Another quaternary benzophenanthridine alkaloid with similar properties.
Uniqueness: this compound is unique due to its specific fluorescence and absorption properties, which make it a valuable reference substance in quality control applications .
Properties
Molecular Formula |
C23H22NO5+ |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-ethoxy-1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium |
InChI |
InChI=1S/C23H22NO5/c1-5-27-20-10-16-14-7-6-13-8-18-19(29-12-28-18)9-15(13)21(14)24(2)11-17(16)22(25-3)23(20)26-4/h6-11H,5,12H2,1-4H3/q+1 |
InChI Key |
OCHVEIWLDXUQEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C2C=[N+](C3=C(C2=C1)C=CC4=CC5=C(C=C43)OCO5)C)OC)OC |
Origin of Product |
United States |
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